molecular formula C8H6BrNO5 B1449587 4-Bromo-5-methoxy-2-nitrobenzoic acid CAS No. 1527490-64-7

4-Bromo-5-methoxy-2-nitrobenzoic acid

Cat. No. B1449587
CAS RN: 1527490-64-7
M. Wt: 276.04 g/mol
InChI Key: GDRXHJGZRSVCBT-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 . It is a brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-methoxy-2-nitrobenzoic acid is 1S/C8H6BrNO5/c1-15-7-2-4 (8 (11)12)6 (10 (13)14)3-5 (7)9/h2-3H,1H3, (H,11,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-5-methoxy-2-nitrobenzoic acid is a brown solid . It has a molecular weight of 276.04 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Chemical Properties

“4-Bromo-5-methoxy-2-nitrobenzoic acid” is a brown solid with a molecular weight of 276.04 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Nitro Compounds

Nitro compounds are a very important class of nitrogen derivatives . The nitro group in “4-Bromo-5-methoxy-2-nitrobenzoic acid” contributes to its high dipole moment, which falls between 3.5 D and 4.0 D, depending upon the nature of R .

Synthesis of Cathepsin S Inhibitors

“4-Bromo-5-methoxy-2-nitrobenzoic acid” is used in the synthesis of Cathepsin S inhibitors . Cathepsin S is a cysteine protease involved in major histocompatibility complex (MHC) class II antigen presentation, and inhibitors of this enzyme have potential antitumor applications .

Synthesis of 2-Aminocombretastatin Derivatives

This compound is also used in the synthesis of 2-aminocombretastatin derivatives . These derivatives have potential as antimitotic agents, which can inhibit cell division and thus have potential applications in cancer treatment .

Microbial Degradation Metabolite of Cypermethrin

“4-Bromo-5-methoxy-2-nitrobenzoic acid” has been reported to be one of the microbial degradation metabolites of cypermethrin , a synthetic pyrethroid pesticide. This suggests its potential use in environmental studies related to pesticide degradation .

Starting Material in Organic Synthesis

This compound may be used as a starting material in various organic syntheses . Its unique structure and reactivity make it a valuable building block in the construction of more complex organic molecules .

Mechanism of Action

Mode of Action

It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

As a nitrobenzoic acid derivative, it may potentially interfere with pathways involving aromatic compounds

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Bromo-5-methoxy-2-nitrobenzoic acid are not well-studied. Its bioavailability, half-life, and clearance rate in the body are unknown. It’s important to note that these properties can significantly affect the compound’s pharmacological activity .

Result of Action

The molecular and cellular effects of 4-Bromo-5-methoxy-2-nitrobenzoic acid’s action are currently unknown. Given its chemical structure, it might interact with cellular components in a way that could lead to changes in cell function or viability. These effects would need to be confirmed through experimental studies .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-methoxy-2-nitrobenzoic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active. For instance, the compound is stored at a temperature between 0-5°C, suggesting that it may be sensitive to temperature changes .

properties

IUPAC Name

4-bromo-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRXHJGZRSVCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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